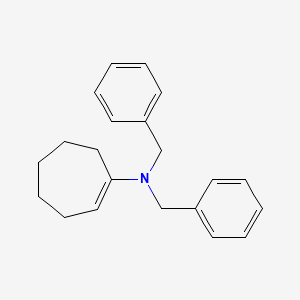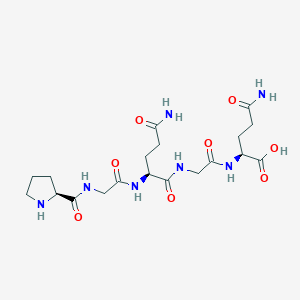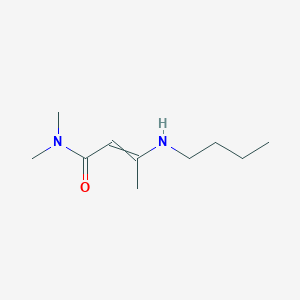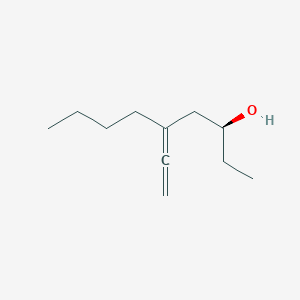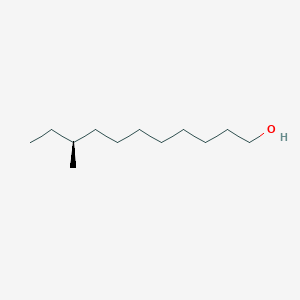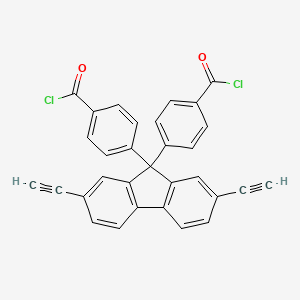
4,4'-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride is a complex organic compound that features a fluorene core with ethynyl and benzoyl chloride functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride typically involves multiple steps. One common method starts with the bromination of fluorene to obtain 2,7-dibromofluorene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with ethynyl derivatives to introduce the ethynyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The ethynyl groups can engage in coupling reactions with other alkynes or aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Lewis Acids: Such as aluminum chloride, used in Friedel-Crafts acylation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the benzoyl chloride groups can yield various substituted benzoyl derivatives .
科学研究应用
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride has several scientific research applications:
Organic Electronics: Used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Material Science: Employed in the development of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
作用机制
The mechanism of action of 4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride involves its ability to interact with various molecular targets through its functional groups. The ethynyl groups can participate in π-π stacking interactions, while the benzoyl chloride groups can form covalent bonds with nucleophiles. These interactions enable the compound to modulate the activity of specific molecular pathways, making it useful in various applications .
相似化合物的比较
Similar Compounds
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another fluorene derivative used in organic electronics.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used as a photoelectric material in OLEDs.
Uniqueness
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride is unique due to its combination of ethynyl and benzoyl chloride functional groups, which provide a versatile platform for various chemical modifications and applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial settings .
属性
CAS 编号 |
823808-68-0 |
|---|---|
分子式 |
C31H16Cl2O2 |
分子量 |
491.4 g/mol |
IUPAC 名称 |
4-[9-(4-carbonochloridoylphenyl)-2,7-diethynylfluoren-9-yl]benzoyl chloride |
InChI |
InChI=1S/C31H16Cl2O2/c1-3-19-5-15-25-26-16-6-20(4-2)18-28(26)31(27(25)17-19,23-11-7-21(8-12-23)29(32)34)24-13-9-22(10-14-24)30(33)35/h1-2,5-18H |
InChI 键 |
YXTFEEWGJLBYDJ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC2=C(C=C1)C3=C(C2(C4=CC=C(C=C4)C(=O)Cl)C5=CC=C(C=C5)C(=O)Cl)C=C(C=C3)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
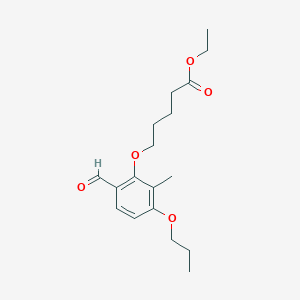
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
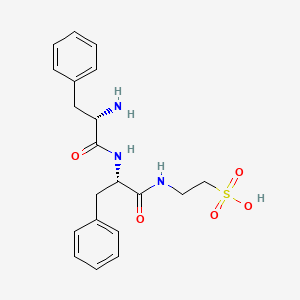
![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)
